4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde 4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde Piperalol belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Piperalol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, piperalol is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, piperalol can be found in mushrooms. This makes piperalol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 100288-35-5
VCID: VC20824096
InChI: InChI=1S/C15H24O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7,9,11-14,17-18H,5-6,8H2,1-3H3
SMILES: CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol

4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde

CAS No.: 100288-35-5

Cat. No.: VC20824096

Molecular Formula: C15H24O3

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde - 100288-35-5

Specification

Description Piperalol belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Piperalol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, piperalol is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, piperalol can be found in mushrooms. This makes piperalol a potential biomarker for the consumption of this food product.
CAS No. 100288-35-5
Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
IUPAC Name 4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
Standard InChI InChI=1S/C15H24O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7,9,11-14,17-18H,5-6,8H2,1-3H3
Standard InChI Key MABZIKXHSLOMDZ-OMRNGCIESA-N
SMILES CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O
Canonical SMILES CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator